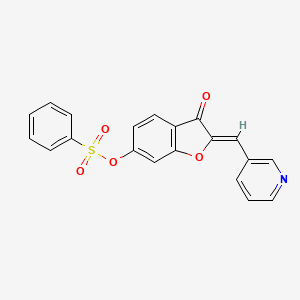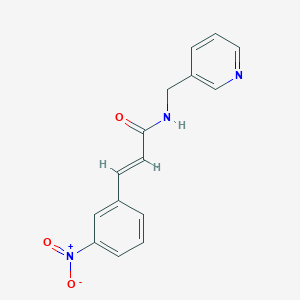
3-(3-Nitro-phenyl)-N-pyridin-3-ylmethyl-acrylamide
Overview
Description
Synthesis Analysis
While the exact synthesis process for this compound is not available, similar compounds are often synthesized through various organic reactions, including condensation, substitution, or addition reactions .Chemical Reactions Analysis
The compound, due to the presence of the nitro group, might undergo reduction reactions . Additionally, the acrylamide group could potentially participate in polymerization reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Similar compounds show a wide range of properties, including varying degrees of solubility, different melting and boiling points, and distinct coloration .Mechanism of Action
The mechanism of action of 3-(3-Nitro-phenyl)-N-pyridin-3-ylmethyl-acrylamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes or proteins in the body.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects. For instance, it has been found to reduce inflammation, inhibit the growth of cancer cells, and improve cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(3-Nitro-phenyl)-N-pyridin-3-ylmethyl-acrylamide in lab experiments is its potency. It has been shown to exhibit strong activity against certain diseases, making it a promising candidate for drug development. However, one limitation is that its mechanism of action is not fully understood, which makes it challenging to optimize its use.
Future Directions
There are several future directions for research on 3-(3-Nitro-phenyl)-N-pyridin-3-ylmethyl-acrylamide. One area of interest is the development of new drugs based on this compound. Researchers are exploring its potential as a treatment for various diseases, including cancer, inflammation, and neurodegenerative disorders. Another area of interest is the elucidation of its mechanism of action. By understanding how this compound works, researchers may be able to optimize its use and develop more effective treatments. Additionally, researchers are exploring the potential of this compound as a tool for studying biological processes. Its potency and specificity make it a valuable tool for investigating the role of certain enzymes and proteins in the body.
Scientific Research Applications
3-(3-Nitro-phenyl)-N-pyridin-3-ylmethyl-acrylamide has been studied for its potential applications in various areas of scientific research. One such area is the development of new drugs. This compound has been found to exhibit potent activity against certain diseases, and researchers are exploring its potential as a drug candidate.
properties
IUPAC Name |
(E)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c19-15(17-11-13-4-2-8-16-10-13)7-6-12-3-1-5-14(9-12)18(20)21/h1-10H,11H2,(H,17,19)/b7-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLINCBUKVZDVKO-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)NCC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)NCC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



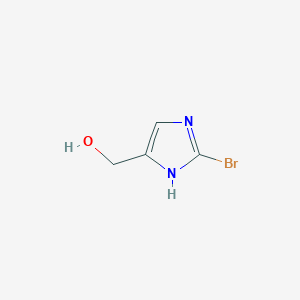
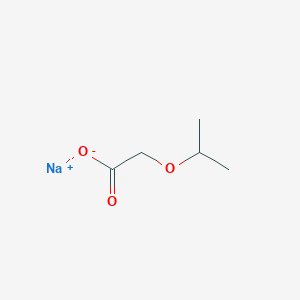


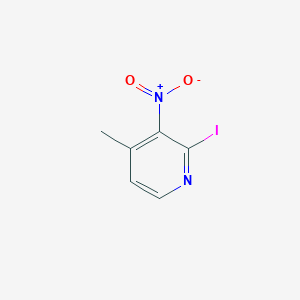
![2-{[(Tert-butoxy)carbonyl]amino}-4-methanesulfonylbutanoic acid](/img/structure/B3215579.png)
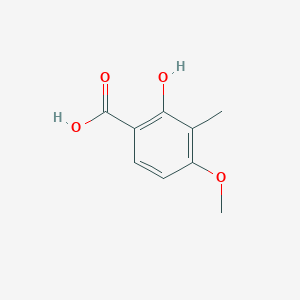

![1-[(4-Bromophenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid](/img/structure/B3215600.png)
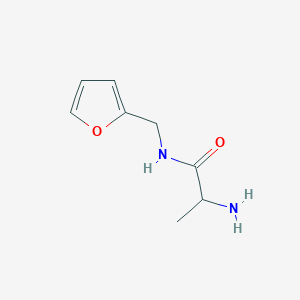
![4-bromo-2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]phenyl furan-2-carboxylate](/img/structure/B3215604.png)
